molecular formula C30H42N4O8 B11937262 (2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

Cat. No.: B11937262
M. Wt: 586.7 g/mol
InChI Key: GHYOCDFICYLMRF-UDJOGHPWSA-N
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Description

The compound (2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide is a complex organic molecule with a unique structure that includes multiple chiral centers, a cyclopentene ring, an oxirane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the cyclopenten-1-yl and oxirane intermediates, followed by their coupling with other functional groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution and hydrolysis reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H42N4O8

Molecular Weight

586.7 g/mol

IUPAC Name

(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

InChI

InChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m1/s1

InChI Key

GHYOCDFICYLMRF-UDJOGHPWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H]([C@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@H](CC2=CCCC2)C(=O)[C@@]3(CO3)C)NC(=O)CN4CCOCC4

Canonical SMILES

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Origin of Product

United States

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